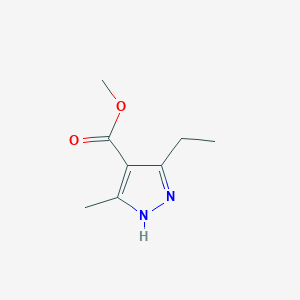

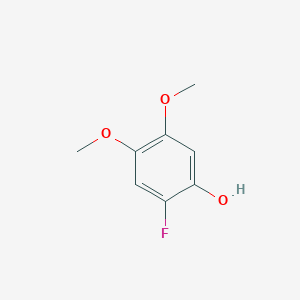

methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate

Descripción general

Descripción

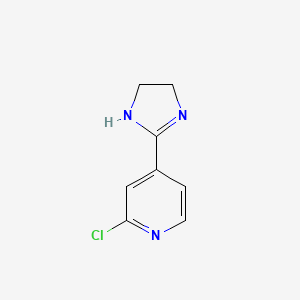

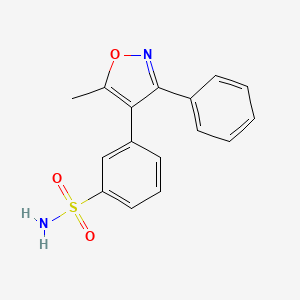

“Methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate” is a chemical compound. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The starting material 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .Molecular Structure Analysis

The molecular structure of “Methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate” can be found in various databases .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . There are several reactions involving pyrazoles, including the reaction of diarylhydrazones and vicinal diols .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate” can be found in various databases .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antimicrobial Agents

Pyrazole derivatives, including methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate, have been extensively studied for their antimicrobial properties. They are known to exhibit significant activity against various bacterial and fungal strains. This compound can be used as a precursor for synthesizing new antimicrobial agents that could potentially offer alternative treatments for resistant strains of bacteria and fungi .

Agricultural Chemistry: Pesticides

In the agricultural sector, pyrazole derivatives serve as key components in the development of pesticides. Their structural versatility allows for the synthesis of compounds that can target a wide range of agricultural pests, providing a means to protect crops and increase yields .

Organic Synthesis: Catalysts

Methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate can act as a ligand for transition-metal catalysts used in organic synthesis. These catalysts are crucial for facilitating various chemical reactions, including those that produce pharmaceuticals and fine chemicals .

Material Science: Organic Semiconductors

The pyrazole moiety is a component in certain organic semiconductors. These materials are used in the production of electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. The compound’s ability to donate and accept electrons makes it valuable in this field .

Biochemistry: Enzyme Inhibition

Research has shown that pyrazole derivatives can inhibit specific enzymes, which is useful in the study of biochemical pathways and the development of drugs that target these enzymes to treat diseases .

Analytical Chemistry: Chromatography

Due to its unique chemical properties, methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate can be used in chromatography as a standard or a derivative for the detection and quantification of various substances in complex mixtures .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of “Methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate” could be in these areas.

Propiedades

IUPAC Name |

methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-6-7(8(11)12-3)5(2)9-10-6/h4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRLVHUEBJKLTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=C1C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742257 | |

| Record name | Methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate | |

CAS RN |

89270-11-1 | |

| Record name | Methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1454876.png)

![2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide](/img/structure/B1454881.png)

![3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride](/img/structure/B1454891.png)